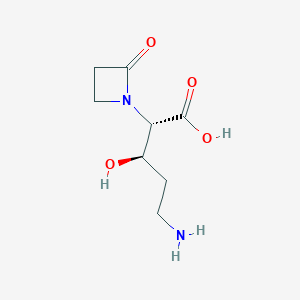

Proclavaminic acid

Description

Structure

3D Structure

Properties

CAS No. |

112240-59-2 |

|---|---|

Molecular Formula |

C8H14N2O4 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

(2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid |

InChI |

InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1 |

InChI Key |

NMCINKPVAOXDJH-VDTYLAMSSA-N |

SMILES |

C1CN(C1=O)C(C(CCN)O)C(=O)O |

Isomeric SMILES |

C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-] |

Canonical SMILES |

C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-] |

Other CAS No. |

112240-59-2 |

Synonyms |

proclavaminate proclavaminic acid |

Origin of Product |

United States |

Biosynthesis Pathway of Proclavaminic Acid

Precursor Origins and Initial Metabolic Steps

The initial phase of proclavaminic acid biosynthesis begins with the condensation of precursors derived from primary metabolism, leading to the formation of a crucial β-lactam structure.

The biosynthesis of this compound commences with the integration of two primary metabolites: the amino acid L-arginine and the glycolysis intermediate D-glyceraldehyde-3-phosphate. nih.govwikipedia.org This foundational step is catalyzed by the thiamin diphosphate (B83284) (ThDP)-dependent enzyme N2-(2-carboxyethyl)arginine synthase (CEAS). researchgate.netnih.govdesy.de The reaction involves an unusual N-C bond formation, linking the α-amino group of L-arginine to a three-carbon unit derived from D-glyceraldehyde-3-phosphate. researchgate.netnih.gov

The enzymatic condensation of L-arginine and D-glyceraldehyde-3-phosphate yields N2-(2-carboxyethyl)-L-arginine (CEA) and inorganic phosphate (B84403). nih.govwikipedia.org CEAS facilitates this reaction through a proposed mechanism where D-glyceraldehyde-3-phosphate binds to the active site and forms an α,β-unsaturated intermediate, which then undergoes a Michael addition with the α-amino group of L-arginine. researchgate.netnih.gov CEA is the first committed intermediate in the shared biosynthetic pathway leading to clavulanic acid and other clavam metabolites. nih.gov

Following the formation of CEA, the next critical step is the creation of the characteristic four-membered β-lactam ring. This intramolecular cyclization is catalyzed by β-lactam synthetase (BLS). nih.govresearchgate.net The enzyme utilizes ATP to adenylate the carboxyl group of CEA, which then facilitates an intramolecular ring closure to form the β-lactam compound known as deoxyguanidinothis compound (DGPC). researchgate.netresearchgate.net

The subsequent step involves the hydroxylation of deoxyguanidinothis compound. This reaction is mediated by the enzyme clavaminate synthase (CAS), a non-heme iron-dependent oxygenase. nih.govresearchgate.net The hydroxylation occurs on the carbon of the ethyl side chain, converting deoxyguanidinothis compound into guanidinothis compound. nih.govresearchgate.net

Enzymatic Conversion to this compound

The final stage in the formation of this compound involves the removal of the guanidino group from its immediate precursor, a reaction catalyzed by a specific hydrolase.

Proclavaminate amidinohydrolase (PAH) plays a pivotal role in the biosynthesis pathway by catalyzing the conversion of guanidinothis compound to this compound. nih.govresearchgate.net This enzyme belongs to the hydrolase family, specifically the amidinohydrolases, which act on carbon-nitrogen bonds in linear amidines. wikipedia.orgnih.gov The reaction involves the hydrolysis of the amidino group from the arginine-derived side chain of guanidinothis compound, releasing urea (B33335) as a byproduct. nih.govwikipedia.org This step is essential for producing the final structure of this compound before it undergoes further transformations to clavaminic acid. researchgate.netresearchgate.net The systematic name for this enzyme is amidinoproclavaminate amidinohydrolase. wikipedia.org

Hydrolysis Reaction Mechanism and Urea Co-product Formation

The formation of this compound is a critical step in the clavulanic acid biosynthetic pathway, occurring after the initial steps involving the condensation of arginine and a glycolysis intermediate. nih.gov This stage is catalyzed by the enzyme proclavaminate amidinohydrolase (PAH). researchgate.netnih.gov The reaction involves the hydrolysis of the guanidino group from its substrate, guanidinothis compound. nih.govnih.gov

PAH exhibits significant sequence homology with metabolic arginases, which hydrolyze arginine to produce ornithine and urea. nih.govnih.gov Similarly, the PAH-catalyzed reaction yields two products: the monocyclic β-lactam intermediate, this compound, and the co-product, urea. nih.govnih.gov The active site of PAH contains a di-Mn²⁺ center with a bridging water molecule, which is responsible for the hydrolytic attack on the guanidino group of the substrate. nih.gov Despite the structural and mechanistic similarities to arginases, PAH is specific to its β-lactam substrate and does not act on arginine. nih.govnih.gov

Subsequent Transformations of this compound in Clavulanic Acid Biosynthesis

Following its formation, this compound undergoes a series of enzymatic transformations to ultimately yield clavulanic acid. These reactions are central to the construction of the final bicyclic structure and the establishment of the correct stereochemistry required for its biological activity.

Oxidative Cyclization and Desaturation to Clavaminic Acid by Clavaminate Synthase (CAS)

The conversion of the monocyclic this compound into the bicyclic clavaminic acid is a pivotal transformation catalyzed by a single, multifunctional enzyme: clavaminate synthase (CAS). nih.govwikipedia.org CAS is a non-heme, iron(II)-dependent oxygenase that requires 2-oxoglutarate as a co-substrate to perform its catalytic functions. wikipedia.orgebi.ac.uk This conversion is not a single reaction but a sequential, two-step process involving oxidative cyclization followed by desaturation. researchgate.netnih.gov

In the first step, CAS catalyzes the oxidative cyclization of this compound to form an intermediate, dihydroclavaminic acid. researchgate.netnih.gov This intermediate typically remains bound to the enzyme. Subsequently, in the second step, CAS facilitates the desaturation of dihydroclavaminic acid to produce the final product of this stage, (3S, 5S)-clavaminic acid. nih.govresearchgate.netnih.gov The enzyme's ability to catalyze three distinct reactions (including a prior hydroxylation step before the formation of this compound) within a single binding cavity highlights its unusual versatility in natural product biosynthesis. wikipedia.orgresearchgate.net In Streptomyces clavuligerus, two isozymes of CAS have been identified, encoded by the cs1 and cs2 genes, which share significant homology. nih.gov

Late-Stage Biosynthetic Steps to Clavulanic Acid

The final steps in the conversion of clavaminic acid to clavulanic acid involve the modification of the side chain and the critical inversion of the ring stereochemistry. nih.gov The investigation of these late-stage steps has been challenging due to the instability of the intermediates involved. rsc.org

The pathway proceeds through an intermediate, clavulanate-9-aldehyde. nih.govrsc.orgrsc.org The formation of this aldehyde from the amino group of clavaminic acid is a key transformation. rsc.org The final step in the biosynthesis is the reduction of the aldehydic group of clavulanate-9-aldehyde to the primary alcohol of clavulanic acid. rsc.orgrsc.org This reaction is catalyzed by a novel NADPH-dependent enzyme, clavulanic acid dehydrogenase (CAD). rsc.orgrsc.org A gene encoding this enzyme has been identified within the clavulanic acid biosynthetic gene cluster in S. clavuligerus. rsc.orgrsc.org The stereochemistry of clavulanate-9-aldehyde is the same (3R, 5R) as that of clavulanic acid, indicating that the crucial stereochemical inversion occurs prior to the final reduction step. nih.govrsc.org

Enzymology of Proclavaminic Acid Metabolism

Proclavaminate Amidinohydrolase (PAH)

Proclavaminate Amidinohydrolase (PAH) is the enzyme responsible for the hydrolysis of the guanidino group of an intermediate in the clavulanic acid biosynthesis pathway, leading to the formation of proclavaminic acid and urea (B33335). portlandpress.comwikipedia.org This enzymatic step is critical as it modifies the substrate for subsequent reactions catalyzed by clavaminic acid synthase. portlandpress.com

Enzyme Classification (EC 3.5.3.22) and Hydrolase Family Membership

Proclavaminate Amidinohydrolase is systematically classified under the Enzyme Commission (EC) number 3.5.3.22. wikipedia.org This classification places it within the family of hydrolases, specifically those that act on carbon-nitrogen bonds other than peptide bonds, in linear amidines. wikipedia.org PAH is a member of the arginase family, which is part of the broader ureohydrolase superfamily. portlandpress.com Enzymes in this superfamily share a common mechanism involving the hydrolysis of a guanidino group. nih.gov

Structural Biology and Oligomerization States

The structural biology of Proclavaminate Amidinohydrolase reveals a complex architecture that is fundamental to its catalytic function. Key features include its oligomerization state in solution, the detailed arrangement of its crystal structure, its dependence on metal ions, and the dynamic nature of flexible loops involved in substrate binding.

In solution, Proclavaminate Amidinohydrolase exists as a hexamer, meaning it is composed of six identical protein subunits. This hexameric state is a characteristic feature shared with the bacterial sub-family of arginases, highlighting the evolutionary relationship between these enzymes. portlandpress.com

Crystal structure analyses of PAH from Streptomyces clavuligerus have provided detailed insights into its molecular architecture. portlandpress.com Each monomeric subunit of the hexamer consists of a central core of β-strands surrounded by α-helices. portlandpress.com The active site, where the chemical reaction occurs, is located within each monomer and is characterized by the presence of a binuclear manganese center. portlandpress.comscispace.com This structural arrangement is crucial for the enzyme's ability to bind its specific substrate and catalyze the hydrolysis reaction.

The catalytic activity of Proclavaminate Amidinohydrolase is dependent on the presence of divalent metal ions. portlandpress.com The enzyme requires manganese ions (Mn²⁺) for its function, although other divalent cations, such as cobalt (Co²⁺), can substitute for Mn²⁺. portlandpress.com The active site of each PAH monomer contains a di-Mn²⁺ center. portlandpress.com In this arrangement, a bridging water molecule or hydroxide ion is coordinated to the two manganese ions. portlandpress.comscispace.com This bridging hydroxide is poised to act as a nucleophile, initiating the hydrolytic attack on the guanidino group of the substrate. nih.govscispace.com The coordination of these metal ions is facilitated by conserved sequence motifs found within the ureohydrolase superfamily that are implicated in cation binding. nih.gov

A key feature of Proclavaminate Amidinohydrolase's function is the presence of flexible loops that play a critical role in substrate binding. mdpi.com Comparison of different crystal structures of PAH reveals that these loops can adopt different conformations. portlandpress.com This conformational flexibility is essential for the enzyme's catalytic cycle, as the loops must move to allow the substrate to enter the active site. portlandpress.com Once the substrate is bound, the loops may adopt a more closed conformation to properly orient the substrate for catalysis and shield the reaction from the solvent. This induced-fit mechanism, where the enzyme changes shape upon substrate binding, is a common feature in enzyme catalysis.

Substrate Specificity and Catalytic Mechanism

This compound amidinohydrolase (PAH) is a key enzyme in the biosynthesis of clavulanic acid, responsible for the hydrolysis of guanidinothis compound to yield this compound and urea nih.gov. This catalytic step is crucial as the subsequent enzyme in the pathway, clavaminate synthase, cannot process the guanidino group nih.gov.

PAH exhibits a notable degree of substrate specificity. While its primary substrate is guanidinothis compound, studies have shown it can also hydrolyze other arginine-based compounds, albeit at different rates. For instance, the rate of hydrolysis is reportedly faster for N-α-acetyl-arginine-OH compared to N-α-acetyl-arginine scispace.com. The enzyme's kinetic properties, including its pH activity profile and requirement for a divalent metal cofactor, are similar to other members of the broader arginase class of enzymes nih.gov.

The catalytic mechanism of PAH involves a divalent metal-dependent hydrolysis. While manganese (Mn²⁺) is often associated with arginases, studies on PAH have shown that cobalt (Co²⁺) can enhance the formation of urea relative to Mn²⁺, and nickel (Ni²⁺) shows comparable activity to Mn²⁺ scispace.com. The crystal structure of PAH suggests that conformational changes occur during catalysis, which, along with mass spectrometry analyses, provides deeper insights into the catalytic mechanism of di-Mn²⁺-dependent hydrolases scispace.com.

| Substrate | Product(s) | Enzyme | Metal Cofactor Requirement |

| Guanidinothis compound | This compound + Urea | This compound Amidinohydrolase (PAH) | Divalent Cation (e.g., Mn²⁺, Co²⁺, Ni²⁺) |

| N-α-acetyl-arginine-OH | - | This compound Amidinohydrolase (PAH) | Divalent Cation |

| N-α-acetyl-arginine | - | This compound Amidinohydrolase (PAH) | Divalent Cation |

Evolutionary Relationship to Primary Metabolic Arginases

This compound amidinohydrolase is a member of the arginase enzyme superfamily scispace.com. This evolutionary connection is evident from the significant sequence homology between PAH and other arginases, such as agmatine ureohydrolase and mammalian liver arginases nih.gov. The gene encoding PAH in Streptomyces clavuligerus was initially identified based on this sequence similarity nih.gov.

Clavaminate Synthase (CAS)

Enzyme Classification and Co-substrate Dependence (2-Oxoglutarate, Fe(II))

Clavaminate synthase (CAS) is a non-heme iron-containing enzyme classified as an oxidoreductase, with the systematic name deoxyamidinoproclavaminate,2-oxoglutarate:oxygen oxidoreductase (3-hydroxylating) and the EC number 1.14.11.21 wikipedia.org. As a member of the Fe(II)/2-oxoglutarate-dependent oxygenase superfamily, its catalytic activity is strictly dependent on the presence of ferrous iron (Fe(II)) and 2-oxoglutarate (also known as α-ketoglutarate) as co-substrates, along with molecular oxygen wikipedia.orgnih.govnih.gov. These enzymes are known to catalyze a wide array of oxidative transformations nih.gov.

The catalytic cycle of CAS involves the binding of 2-oxoglutarate to the Fe(II) center in the active site, which then allows for the binding of the primary substrate. This is followed by the binding of dioxygen, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂, and the formation of a highly reactive ferryl intermediate that is responsible for the subsequent oxidation of the substrate nih.gov.

Catalytic Reactions and Mechanisms of Oxidative Cyclization and Desaturation

Clavaminate synthase is a multifunctional enzyme that catalyzes three distinct oxidative reactions in the biosynthesis of clavulanic acid: hydroxylation, oxidative cyclization, and desaturation nih.govnih.gov. The oxidative cyclization of this compound to dihydroclavaminic acid is a key step. Computational studies suggest a complex mechanism for this reaction. Once the oxoferryl species is formed, one proposed pathway involves the cleavage of the C4'(S)-H bond of the monocyclic β-lactam ring nih.gov. An alternative, biosynthetically novel mechanism has also been proposed, which involves the oxidation of the hydroxyl group of this compound to an O-radical, followed by a retro-aldol-like decomposition, hydrogen abstraction, and a 1,3-dipolar cycloaddition nih.gov.

The final catalytic step performed by CAS is the desaturation of dihydroclavaminic acid to form clavaminic acid nih.gov. The mechanism for this desaturation of an aliphatic substrate is thought to occur through a sequential hydrogen atom transfer (HAT) from C3 and C4 of the substrate psu.edu. This is a challenging reaction for Fe/2-OG enzymes, and the ability of CAS to perform this transformation highlights its unique catalytic capabilities psu.edu.

Isozymes and Functional Redundancy in Streptomyces clavuligerus (CAS1, CAS2)

In Streptomyces clavuligerus, clavaminate synthase exists as two distinct isozymes, CAS1 and CAS2. Gene disruption studies have revealed a functional redundancy between these two enzymes, although they are subject to different regulatory controls. A mutant with a disrupted cas2 gene, which encodes the CAS2 isoenzyme, showed no production of clavulanic acid when grown in a starch-asparagine medium nih.gov. However, the same mutant was able to produce clavulanic acid when grown in a soy-based medium, albeit at lower levels than the wild-type strain nih.govnih.gov.

| Isozyme | Gene | Expression in Starch-Asparagine Medium | Expression in Soy Medium | Effect of Gene Disruption on Clavulanic Acid Production (Starch-Asparagine Medium) | Effect of Gene Disruption on Clavulanic Acid Production (Soy Medium) |

| CAS1 | cas1 | Absent | Present | - | Reduced |

| CAS2 | cas2 | Present | Present | Abolished | Reduced |

Structural Insights into Oxidative Catalysis

The crystal structure of clavaminate synthase, particularly in complex with Fe(II), 2-oxoglutarate, and its substrates, has provided significant insights into the structural basis of its oxidative catalysis nih.gov. These structures reveal how CAS is able to catalyze the formation of the clavam nucleus and how it discriminates between its various substrates nih.gov.

In the active site, prior to the binding of dioxygen, the Fe(II) ion is octahedrally coordinated by a water molecule, the 2-oxo and 1-carboxylate groups of 2-oxoglutarate, and the side chains of two histidinyl and one aspartyl residue nih.gov. The binding of a dioxygen analogue, nitric oxide (NO), has been shown to cause a rearrangement of the 2-oxoglutarate ligand, indicating a dynamic active site during catalysis nih.gov. The presence of an unexpected jelly roll β-barrel core in the structure of CAS suggests a divergent evolution within the 2-oxoglutarate dependent oxygenase family nih.gov. These structural details are crucial for understanding how the enzyme controls the reactivity of the highly reactive ferryl intermediate and directs the outcome of the oxidative reactions nih.gov.

Other Associated Enzymes in the Clavulanic Acid Pathway Affecting this compound Precursors and Downstream Metabolites

N2-(2-Carboxyethyl)-L-Arginine Synthase (CEAS)

N2-(2-carboxyethyl)-L-arginine synthase (CEAS) catalyzes the initial and committing step in the clavulanic acid biosynthesis pathway. nih.gov This enzyme is responsible for the condensation of two primary metabolites: L-arginine and D-glyceraldehyde-3-phosphate (G3P). nih.govmdpi.com The product of this reaction is N2-(2-carboxyethyl)-L-arginine (CEA), which serves as the substrate for the subsequent enzyme, β-lactam synthetase. mdpi.com

β-Lactam Synthetase (BLS)

β-Lactam synthetase (BLS) is a crucial enzyme that catalyzes the formation of the characteristic β-lactam ring found in clavulanic acid. wikipedia.orgslu.se It acts on N2-(2-carboxyethyl)-L-arginine (CEA), the product of the CEAS-catalyzed reaction, to form deoxyguanidinothis compound (DGPC). mdpi.commdpi.com This step is vital as it establishes the core four-membered ring structure of the molecule.

Clavulanic Acid Dehydrogenase (CAD)

Clavulanic acid dehydrogenase (CAD) is responsible for catalyzing the final step in the biosynthesis of clavulanic acid. nih.govacs.org This enzyme carries out the NADPH-dependent reduction of the unstable intermediate, clavulanate-9-aldehyde, to yield the final product, clavulanic acid. slu.senih.govnih.gov This reduction converts the aldehyde group to the primary alcohol found in the active molecule. researchgate.net

Biochemical and structural analyses have shown that CAD is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.govacs.org The enzyme exists in solution as dimeric and tetrameric species. nih.govacs.org The reaction catalyzed by CAD is reversible, which has been utilized in activity assays using clavulanic acid as the substrate. nih.govacs.org Structural studies of CAD in complex with NADPH and clavulanic acid have provided insights into how the enzyme binds its substrates and avoids the fragmentation of the labile β-lactam ring structure during catalysis. nih.gov The gene encoding CAD is located within the clavulanic acid biosynthetic gene cluster, and its overexpression has been explored as a strategy to increase clavulanic acid yields. mdpi.comresearchgate.net

| Enzyme Name | Abbreviation | Function in Clavulanic Acid Pathway |

| N2-(2-Carboxyethyl)-L-Arginine Synthase | CEAS | Condenses L-arginine and glyceraldehyde-3-phosphate to form N2-(2-carboxyethyl)-L-arginine. |

| β-Lactam Synthetase | BLS | Catalyzes the ATP-dependent formation of the β-lactam ring to produce deoxyguanidinothis compound. |

| Clavulanic Acid Dehydrogenase | CAD | Catalyzes the final NADPH-dependent reduction of clavulanate-9-aldehyde to clavulanic acid. |

Genetic and Molecular Biology of Proclavaminic Acid Biosynthesis

Genetic Manipulation and Strain Engineering

Gene Disruption and Knockout Studies

Gene disruption and knockout studies have been instrumental in elucidating the roles of specific genes in the proclavaminic acid biosynthetic pathway and its downstream products. The disruption of the pah gene, which encodes proclavaminate amidinohydrolase (PAH), has been shown to result in the complete loss of clavulanic acid production, underscoring its absolute requirement in the biosynthesis scispace.com. Similarly, the inactivation of both paralogous cas1 and cas2 genes, encoding clavaminate synthase (CAS), leads to a complete cessation of clavulanic acid and other clavam metabolite production asm.org.

Beyond direct biosynthetic genes, disruptions in genes of competing pathways or regulatory elements can significantly impact this compound flux and, consequently, clavulanic acid yield. For instance, the specific deletion of the lat gene, which encodes lysine (B10760008) epsilon-aminotransferase—an enzyme essential for cephamycin biosynthesis—has been observed to increase clavulanic acid production by 2- to 2.5-fold in wild-type S. clavuligerus strains jmb.or.krasm.org. This suggests a redirection of metabolic flux away from cephamycin C and towards clavulanic acid synthesis jmb.or.krasm.org. Furthermore, a double mutant created by disrupting both the lat gene and cvm1 (a gene involved in clavam production) resulted in the elimination of both cephamycin C and non-clavulanic acid clavams, leading to an approximate 10% increase in clavulanic acid titers compared to the parental strain asm.org. Disruption of orf15, another gene within the clavulanic acid cluster, has also been reported to affect the production of 5S-clavams slu.se. Additionally, deletions of orf10 (cyp) and orf12 have been shown to abolish clavulanic acid biosynthesis, while notably not impacting the production of penicillin, cephalosporin, or cephamycin asm.orgmun.ca.

Table 1: Effects of Gene Disruption on Clavulanic Acid and Related Metabolite Production

| Gene Disrupted | Enzyme/Protein Encoded | Effect on Clavulanic Acid Production | Effect on Other Metabolites | Reference |

| pah | Proclavaminate amidinohydrolase (PAH) | Complete loss | Not specified | scispace.com |

| cas1 & cas2 | Clavaminate synthase (CAS) | Complete loss | Loss of other clavam metabolites | asm.org |

| lat | Lysine epsilon-aminotransferase (LAT) | 2-2.5-fold increase | Blocked cephamycin C production | jmb.or.krasm.org |

| lat & cvm1 | LAT & Cvm1 (clavam production) | ~10% increase | Eliminated cephamycin C and non-clavulanic acid clavams | asm.org |

| orf10 (cyp) | Cytochrome P-450 (putative) | Abolished | No effect on penicillin, cephalosporin, cephamycin | asm.orgmun.ca |

| orf12 | Putative lipoprotein | Abolished | No effect on penicillin, cephalosporin, cephamycin | asm.orgmun.ca |

| orf15 | Substrate-binding protein (putative) | Not specified | Affected 5S-clavam production | slu.se |

Gene Overexpression Strategies (Plasmid-based vs. Chromosomal Integration)

Overexpression strategies offer a powerful approach to enhance the production of desired metabolites by increasing the availability of specific enzymes. The method of gene delivery, whether via plasmid-based systems or chromosomal integration, can influence the outcome. Studies on proclavaminate amidinohydrolase (Pah) overexpression in S. clavuligerus have indicated that achieving higher levels of Pah is more effectively accomplished through the integration of the gene into the host chromosome rather than by cloning it onto a multicopy plasmid jmb.or.kr. This suggests that stable, single-copy integration might offer more consistent and potentially higher expression levels for certain genes.

Table 2: Effects of Gene Overexpression on Clavulanic Acid Production

| Gene(s) Overexpressed | Strategy (Plasmid/Chromosomal) | Effect on Clavulanic Acid Production | Other Effects | Reference |

| pah2 | Chromosomal integration (preferred) | Enhanced production | Not specified | jmb.or.kr |

| claR | Multicopy plasmid | 3-fold increase | 5-6-fold increase in alanylclavam; reduced cephamycin | jmb.or.kr |

| ceaS | Amplification | Earlier onset, higher production | Reduced cephamycin production | jmb.or.kr |

| ccaR & cas2 | Combinatorial expression | ~24-fold increase | Not specified | jmb.or.kr |

| cas1 | Overexpression | 25% increase (to 4.95 g/L) | Not specified | mdpi.commdpi.com |

| ccaR & claR | Overexpression | 43% increase (to 5.66 g/L) | Not specified | mdpi.commdpi.com |

| ccaR | glpF promoter (integration) | 25.9-fold increase | Not specified | mdpi.com |

Effects of Gene Copy Number on Metabolic Flux

The copy number of genes involved in a biosynthetic pathway can significantly alter metabolic flux, thereby influencing the yield of target compounds like this compound and its derivatives. Increasing the copy number of the pah2 gene, encoding proclavaminate amidinohydrolase, has been shown to enhance clavulanic acid production jmb.or.krresearchgate.net. This highlights the importance of this enzyme as a potential rate-limiting step or a bottleneck in the pathway.

Beyond individual genes, the amplification of multiple genes within the clavulanic acid biosynthetic cluster can also have beneficial effects. For instance, increasing the copy number of genes such as orf10, orf11, orf12, and orf14 through their introduction on multicopy expression plasmids has been observed to improve clavulanic acid production, even though their precise functions are not yet fully understood jmb.or.kr. The impact of gene copy number is not always straightforwardly positive for the target metabolite; it can also affect competing pathways. As noted earlier, amplification of ceaS (carboxyethylarginine synthase) resulted in increased clavulanic acid production but concurrently led to reduced cephamycin production, while deletion of ceaS had the opposite effect, increasing cephamycin production jmb.or.kr. This demonstrates how manipulating gene copy number can redirect metabolic resources within the cell.

Advanced Research Methodologies and Techniques

Structural Biology Techniques

X-ray Crystallography of Biosynthetic Enzymes (PAH, CAS)

X-ray crystallography has been instrumental in providing atomic-level structural information for key enzymes involved in proclavaminic acid biosynthesis.

Proclavaminate Amidino Hydrolase (PAH) Proclavaminate Amidino Hydrolase (PAH) from Streptomyces clavuligerus has been characterized through X-ray crystallography, with structures determined at resolutions of 1.75 Å (PDB: 1GQ6) and 2.45 Å (PDB: 1GQ7). nih.govnih.govuni.lusci-toys.comciteab.com These studies reveal that PAH exists as a hexamer in solution and requires manganese ions (Mn²⁺) for its enzymatic activity, although other metal ions like cobalt (Co²⁺) can substitute for Mn²⁺. nih.govciteab.com The crystal structures highlight an active site containing a di-Mn²⁺ center, with a bridging water molecule facilitating the hydrolytic attack on the guanidino group of its substrate. nih.govciteab.com A flexible loop within the enzyme's structure has been identified, which undergoes conformational changes essential for substrate binding. nih.govciteab.com PAH's function involves the hydrolysis of the guanidino group of an intermediate, leading to the formation of this compound and urea (B33335). nih.govciteab.comuni-goettingen.de

Clavaminic Acid Synthase (CAS) Clavaminic Acid Synthase (CAS), a remarkable Fe(II)/2-oxoglutarate oxygenase, catalyzes three distinct oxidative reactions critical for clavulanic acid biosynthesis: hydroxylation, cyclization, and desaturation. mitoproteome.orgnih.govwikipedia.org X-ray crystal structures of CAS have been determined in complex with Fe(II), 2-oxoglutarate (2OG), and various substrates, including N-alpha-acetyl-L-arginine and this compound. mitoproteome.orgnih.gov These structural insights have been crucial for understanding how CAS forms the clavam nucleus, a process previously unprecedented in synthetic organic chemistry. mitoproteome.org The enzyme's structure also provides clues into its substrate discrimination and how it manages the highly reactive ferryl intermediate during catalysis. mitoproteome.org Notably, CAS possesses an unexpected jelly roll beta-barrel core, suggesting a divergent evolutionary path within the family of 2OG-dependent oxygenases. mitoproteome.org

Analytical Chemistry Techniques for Metabolite Identification

Analytical chemistry techniques are indispensable for identifying and quantifying the various metabolites involved in the this compound pathway.

Isotopic labeling, particularly with ¹³C, combined with Nuclear Magnetic Resonance (NMR) spectroscopy, has been a powerful approach for elucidating the complex biosynthetic steps leading to this compound and clavulanic acid. nih.gov For instance, feeding experiments involving [1-¹³C]-L-Valine and [2,3,-¹³C₂-d,l-proclavaminic acid to Streptomyces antibioticus demonstrated the intact incorporation of these labeled precursors into clavam metabolites.

Detailed ¹³C-labeling studies have provided evidence for the sequential nature of early biosynthetic events. Specific enrichment and spin-spin coupling patterns observed in the ¹³C NMR spectrum of clavulanate confirmed the roles of N²-(2-carboxyethyl)arginine, 5-guanidino-(2-oxoazetidin-1-yl)pentanoic acid, and 3-hydroxy-5-guanidino-2-(2-oxoazetidin-1-yl)pentanoic acid as precursors to this compound and subsequently clavulanic acid. Furthermore, isotopic labeling with ¹⁸O₂ has been utilized to determine the origin of oxygen atoms within the clavulanic acid molecule. The technique of "Ten-Amino Acid Selective and Extensive labeling" (TEASE) with ¹³C simplifies NMR spectra, reduces line broadening, and enables the simultaneous measurement of multiple structural constraints, particularly beneficial for studying insoluble proteins.

Mass spectrometry (MS) and related metabolomics approaches are crucial for the detection and identification of intermediates in the this compound pathway. Mass spectrometry is broadly applied in metabolomics for comprehensive compound identification. In the context of PAH studies, mass spectrometry has been listed as a relevant analytical technique. nih.gov Specifically, matrix-assisted laser desorption mass spectrometry (MALDI-MS) has been employed to determine the molecular mass of clavaminate synthase purified from Streptomyces antibioticus. For ¹³C-Metabolic Flux Analysis (¹³C-MFA), gas chromatography–mass spectrometry (GC-MS) is a commonly used analytical tool for measuring isotopic labeling patterns of proteinogenic amino acids. The evolution of untargeted/global metabolomics, utilizing accurate-mass measurement with gas/liquid chromatography-mass spectrometry technologies, has significantly improved the accuracy and coverage of metabolite profiling.

Systems Biology and Computational Modeling

Systems biology and computational modeling provide a holistic understanding of the this compound biosynthesis by integrating genomic, transcriptomic, and metabolic data.

Genomic and transcriptomic profiling of clavulanic acid-producing strains, such as Streptomyces clavuligerus, are essential for understanding the genetic basis and regulation of this compound biosynthesis. The gene encoding Proclavaminate Amidino Hydrolase (pah) has been identified adjacent to the cas gene within the clavulanic acid gene cluster, with its disruption leading to a loss of clavulanic acid production, underscoring its absolute requirement in the pathway. Studies have also analyzed paralogue gene clusters involved in clavam metabolite production and identified atypical two-component regulatory systems (e.g., involving snk, res1, and res2 genes) that influence clavam biosynthesis. Transcript levels of various clavam biosynthetic and regulatory genes have been quantitatively assessed using techniques like RT-PCR in different S. clavuligerus mutant strains.

Metabolic pathway reconstruction and flux analysis, often utilizing genome-scale metabolic models, are powerful computational tools applied to the this compound biosynthetic pathway. An early reconstructed metabolic model of S. clavuligerus, published in 2000, focused on central carbon metabolism, amino acid biosynthesis, the urea cycle, and the specific clavulanic acid pathway, allowing for the exploration of metabolic adaptation strategies under varying nutrient limitations.

Flux balance analysis (FBA) using these metabolic models provides insights into intracellular metabolic fluxes, including those of C-5 precursors during clavulanic acid production. FBA has indicated that clavulanic acid biosynthesis may occur concurrently with reduced ATP generation. More recent reduced genome-scale metabolic models have been constructed and validated to further understand the role of central carbon precursors in clavulanic acid synthesis. Robustness analysis through FBA has also been used to identify distinct metabolic phenotypes of S. clavuligerus based on oxygen uptake and the simultaneous production of clavulanic acid and cephamycin C.

Future Perspectives in Proclavaminic Acid Research

Discovery of Novel Enzymes and Unidentified Pathway Intermediates

The biosynthesis of clavulanic acid from proclavaminic acid involves a series of enzymatic steps, not all of which are fully characterized. While the core pathway from this compound to clavaminic acid is known, research continues to suggest the presence of yet-to-be-identified enzymes and transient intermediates. The late stages of the pathway, particularly the stereochemical inversion from (3S, 5S)-clavaminic acid to the (3R, 5R) configuration required for clavulanic acid, are a key area of investigation. nih.gov It has been proposed that this inversion may proceed through intermediates such as N-glycyl-clavaminic acid. nih.gov

Future research will likely focus on:

Functional Characterization of Unassigned Open Reading Frames (ORFs): The clavulanic acid gene cluster in Streptomyces clavuligerus contains several ORFs whose specific functions remain unknown. nih.gov Systematic investigation of these genes is expected to reveal novel enzymatic activities essential for the later, more complex stages of the pathway.

Metabolomic Approaches to Identify Intermediates: Advanced mass spectrometry and metabolomic analyses of mutant strains blocked at various points in the pathway can help identify and characterize previously unobserved intermediates. For instance, studies of mutants in the 5S clavam pathway led to the tentative identification of the novel intermediate 8-OH-alanylclavam. asm.org Similar approaches applied to the clavulanic acid-specific branch could reveal transient molecules involved in the crucial stereoinversion step.

Exploring Paralogous Enzymes: S. clavuligerus possesses paralogous genes for the early steps of clavam biosynthesis, which are expressed under different culture conditions. nih.gov A deeper investigation into what triggers the expression of these paralogues and the subtle differences in their enzymatic activity could uncover new ways to channel precursors towards this compound.

Engineered Biosynthetic Pathways for Enhanced Clavulanic Acid Production

Metabolic engineering has been instrumental in increasing the industrial production of clavulanic acid, and future efforts are aimed at more precise and effective pathway modifications. This compound, as a key precursor, is a central target for these strategies. The goal is to maximize the metabolic flux from primary metabolites, through this compound, to the final product.

Key strategies for future development include:

Overexpression of Key Biosynthetic and Regulatory Genes: Overexpression of regulatory genes like ccaR and claR has been shown to significantly boost clavulanic acid titers. kribb.re.kr Future approaches will likely involve the use of stronger, inducible promoters and synthetic gene cassettes to achieve optimal expression levels of not only regulators but also rate-limiting biosynthetic enzymes in the pathway to and from this compound.

Elimination of Competing Pathways: S. clavuligerus produces other clavam metabolites, known as 5S clavams, from the common intermediate clavaminic acid. nih.gov Future strain engineering will focus on the precise knockout of genes specific to the 5S clavam branch, thereby redirecting the flux of clavaminic acid exclusively towards clavulanic acid production.

| Engineering Strategy | Target Gene/Pathway | Expected Outcome |

| Precursor Supply Enhancement | Glycolysis, Urea (B33335) Cycle | Increased availability of GAP and L-arginine |

| Regulatory Gene Upregulation | ccaR, claR | Increased transcription of biosynthetic genes |

| Competing Pathway Deletion | 5S clavam-specific genes | Redirection of clavaminic acid to CA pathway |

Synthetic Biology Approaches for De Novo Pathway Design

Synthetic biology offers the prospect of moving beyond the native host and its inherent limitations by designing and constructing novel biosynthetic pathways in more tractable organisms. nih.gov While the heterologous expression of the entire clavulanic acid cluster has been challenging, future research is geared towards a bottom-up approach to pathway construction. researchgate.net

Future perspectives in this area include:

Pathway Refactoring and Heterologous Expression: This involves redesigning the genetic architecture of the clavam pathway for stable and high-level expression in an engineered host like E. coli or Saccharomyces cerevisiae. This could involve codon optimization, replacing native regulatory elements with well-characterized synthetic promoters and terminators, and organizing genes into synthetic operons. youtube.com

Designing Novel Clavams: By combining enzymes from the clavam pathway with enzymes from other β-lactam biosynthetic pathways, it may be possible to create novel molecules. nih.gov For example, a de novo pathway could be designed to accept alternative amino acid or C3 precursors at the initial condensation step, leading to the synthesis of novel this compound analogs and, subsequently, new clavam structures.

Deeper Understanding of Regulatory Networks in Clavam Biosynthesis

The production of clavulanic acid is controlled by a complex and hierarchical regulatory network. A more profound understanding of these networks is essential for developing next-generation industrial strains. While pathway-specific regulators like CcaR and ClaR are known to be critical, they are themselves influenced by a broader web of global regulators responding to nutritional and environmental signals. researchgate.net

Future research directions will likely involve:

Integrative 'Omics' Analyses: Combining transcriptomics, proteomics, and metabolomics data from various mutant and overproducing strains will provide a systems-level view of the regulatory landscape. researchgate.net This can help identify new regulatory nodes and understand how pathway-specific regulators are integrated with global cellular responses.

Characterization of Atypical Regulatory Systems: The discovery of an atypical two-component system (snk/res1/res2) that specifically controls the 5S clavam branch suggests that other, non-obvious regulatory mechanisms are yet to be found. researchgate.net Future studies will aim to identify the signals perceived by these systems and how they transmit this information to control gene expression.

Mapping Global Regulatory Inputs: Identifying the full spectrum of global regulators (e.g., those involved in phosphate (B84403) limitation, nitrogen metabolism, and stress response) that impinge upon the expression of key regulators like ccaR will be crucial. This knowledge will allow for more targeted media and process optimization to keep the biosynthetic machinery activated for longer periods.

| Regulator | Type | Known Function |

| CcaR | SARP-family transcriptional activator | Activates early genes for both cephamycin C and clavulanic acid biosynthesis. nih.gov |

| ClaR | LysR-type transcriptional regulator | Activates late genes specific to clavulanic acid biosynthesis. nih.gov |

| Snk/Res1/Res2 | Atypical two-component system | Controls the biosynthesis of 5S clavam metabolites. researchgate.net |

Exploration of this compound Derivatives as Synthetic Intermediates

Beyond its biological role, the unique strained β-lactam structure of this compound and its derivatives makes them potentially valuable building blocks in organic synthesis. While research in this area is nascent, the focus is on utilizing the inherent chemical reactivity of the molecule for applications unrelated to its direct biological activity.

The chemical synthesis of this compound has been achieved, providing access to this intermediate independent of fermentation. rsc.orguniurb.itrsc.org This opens up the possibility of generating a range of derivatives. Future exploration in this domain could involve:

Asymmetric Synthesis Scaffolds: The chiral centers in this compound can be used as a starting point for stereocontrolled synthesis. The β-lactam ring can be opened selectively to yield functionalized amino acid derivatives that are otherwise difficult to prepare.

Precursors for Novel Heterocycles: The oxo-azetidinyl moiety of this compound is a reactive pharmacophore. Chemical modifications of the side chain, followed by rearrangement or ring-expansion reactions of the β-lactam core, could provide routes to novel classes of heterocyclic compounds.

Chemoenzymatic Synthesis: Combining chemical derivatization of the synthetically accessible this compound with enzymatic transformations could lead to the efficient production of complex molecules. nih.govmonash.edu For instance, enzymes could be used to selectively modify the side chain of a chemically synthesized this compound analog, a strategy that would be difficult to achieve through purely chemical means.

Q & A

Q. What is the enzymatic role of Proclavaminic acid (PCA) in clavulanic acid biosynthesis?

PCA is a key intermediate in the clavulanic acid pathway, synthesized via the hydrolysis of guanidinothis compound by Proclavaminate amidino hydrolase (PAH). PAH catalyzes the removal of a guanidine group, enabling subsequent oxidative steps by clavaminate synthase 2 (CS2) . Methodologically, PAH activity is confirmed through overexpression in Streptomyces clavuligerus, SDS-PAGE for molecular mass verification (33 kDa), and kinetic assays measuring urea release .

Q. How is the pah gene identified and characterized in Streptomyces clavuligerus?

The pah gene is identified within the clavulanic acid biosynthetic cluster via sequence homology to arginases and agmatine ureohydrolases. Functional validation involves cloning the gene into expression vectors (e.g., maltose-binding protein fusions), factor Xa cleavage to isolate active PAH, and enzymatic assays to confirm substrate specificity .

Q. What experimental techniques are used to confirm PCA’s structural and functional properties?

Structural confirmation relies on NMR and mass spectrometry, while functional characterization employs in vitro reconstitution assays. For example, combining recombinant PAH and CS2 enables the conversion of deoxyguanidinothis compound to clavaminic acid, monitored via HPLC and kinetic profiling .

Advanced Research Questions

Q. How do researchers resolve contradictions in PAH’s kinetic parameters across studies?

Discrepancies in kinetic data (e.g., Km values) arise from variations in assay conditions (pH, metal ion concentrations) or enzyme purity. To address this, standardized protocols for PAH purification (e.g., affinity chromatography) and activity assays (e.g., urea quantification via colorimetry) are critical. Comparative studies using recombinant vs. native PAH further clarify inconsistencies .

Q. What methodological challenges arise when studying PCA-CS2 interdependence in vitro?

CS2 requires PAH to hydrolyze guanidine groups before catalyzing oxidative steps. In vitro reconstitution must optimize enzyme ratios, cofactors (Fe<sup>2+</sup>/α-ketoglutarate), and reaction buffers to mimic in vivo conditions. Failure to synchronize PAH and CS2 activities results in incomplete conversion, necessitating real-time monitoring via LC-MS .

Q. How can researchers design experiments to analyze PCA’s metal ion dependency?

PAH belongs to the arginase family, requiring divalent metals (Mn<sup>2+</sup>/Fe<sup>2+</sup>) for activity. Methodologies include:

Q. What statistical approaches are used to validate PCA-related pathway models?

Pathway modeling employs Michaelis-Menten kinetics for enzyme steps and multivariate regression to assess substrate-enzyme interactions. For example, the four-step conversion of deoxyguanidinothis compound to clavaminic acid is validated using Akaike’s Information Criterion (AIC) to compare model fit against experimental data .

Methodological Best Practices

Q. How to ensure reproducibility in PCA biosynthesis studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.